1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1283109-40-9
VCID: VC2837541
InChI: InChI=1S/C12H12N2O3S/c1-17-8-2-3-9-10(4-8)18-12(13-9)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16)
SMILES: COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3 g/mol

1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

CAS No.: 1283109-40-9

Cat. No.: VC2837541

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.3 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid - 1283109-40-9

Specification

CAS No. 1283109-40-9
Molecular Formula C12H12N2O3S
Molecular Weight 264.3 g/mol
IUPAC Name 1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Standard InChI InChI=1S/C12H12N2O3S/c1-17-8-2-3-9-10(4-8)18-12(13-9)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16)
Standard InChI Key VEZNMMRDKUGBOH-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O
Canonical SMILES COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O

Introduction

ParameterValue
Chemical Name1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
CAS Registry Number1283109-40-9
Molecular Weight264.3 g/mol
Molecular FormulaC₁₂H₁₂N₂O₃S

As noted in chemical databases, this compound is available commercially from select suppliers for research purposes .

Structural Characteristics

Molecular Structure Components

The molecular architecture of 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid comprises three principal structural elements:

  • A benzothiazole heterocyclic system with a methoxy substituent at the 6-position

  • An azetidine four-membered ring system

  • A carboxylic acid functional group at the 3-position of the azetidine ring

These structural elements combine to create a molecule with multiple functional groups capable of engaging in various chemical interactions, including hydrogen bonding, π-stacking, and coordination with biological targets.

Comparative Structural Analysis

Understanding the structural context of this compound necessitates comparison with related benzothiazole derivatives. The table below presents a comparative analysis:

CompoundMolecular WeightStructural FeaturesCAS Number
1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid264.3 g/molMethoxy at 6-position1283109-40-9
1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid278.33 g/molEthoxy at 6-position1283109-43-2
1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid252.27 g/molFluoro at 4-position1283108-55-3

The structural differences between these compounds, particularly the substituent on the benzothiazole ring, significantly influence physicochemical properties and potentially their biological activities .

Physicochemical Properties

Physical Properties

Based on its structure and comparison with similar compounds, 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid likely exhibits the following physical properties:

PropertyPredicted Value/Characteristic
Physical StateSolid at room temperature
ColorOff-white to pale yellow crystalline powder
SolubilityModerate solubility in polar organic solvents; limited water solubility
Melting PointExpected range: 180-220°C (based on similar structures)

Chemical Properties

The compound possesses several reactive functional groups that define its chemical behavior:

  • The carboxylic acid group can participate in acid-base reactions, esterification, and amide formation

  • The methoxy group can engage in hydrogen bonding as an acceptor

  • The nitrogen atom in the azetidine ring functions as a tertiary amine with attenuated basicity due to conjugation with the benzothiazole system

  • The benzothiazole core provides potential for π-π interactions with aromatic systems

Synthesis and Preparation

Synthetic Challenges and Considerations

The synthesis of this compound presents several challenges:

  • Regioselective functionalization of the benzothiazole ring

  • Formation of the N-C bond between the azetidine nitrogen and the benzothiazole C-2 position

  • Protection-deprotection strategies for the carboxylic acid group

  • Purification procedures to ensure high chemical purity

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid likely depends on several structural features:

  • The benzothiazole core, which is well-documented for its biological activity in numerous pharmacological applications

  • The methoxy substituent at the 6-position, which may influence lipophilicity and binding affinity

  • The azetidine-3-carboxylic acid moiety, which provides a constrained ring system that can enhance binding specificity

Analytical Characterization

Spectroscopic Identification

The structural characterization of 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid would typically employ the following analytical techniques:

TechniqueExpected Features
¹H NMRSignals for aromatic protons (6.9-7.9 ppm), methoxy group (3.8-3.9 ppm), azetidine ring protons (3.5-4.5 ppm), and carboxylic acid proton (10-13 ppm)
¹³C NMRSignals for aromatic carbons (110-160 ppm), methoxy carbon (55-60 ppm), azetidine ring carbons (35-60 ppm), and carboxylic acid carbon (170-180 ppm)
IR SpectroscopyAbsorption bands for carboxylic acid (1700-1725 cm⁻¹), C-O stretching (1200-1300 cm⁻¹), and aromatic ring vibrations (1400-1600 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 264, with characteristic fragmentation patterns

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the preferred method for purity determination and quantitative analysis of this compound, using appropriate stationary phases and mobile phase compositions optimized for benzothiazole derivatives.

Structure-Based Drug Design Implications

Pharmacophore Features

The 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid molecule contains several pharmacophoric elements that may contribute to its biological activity:

  • The benzothiazole ring as a hydrogen bond acceptor and hydrophobic interaction center

  • The methoxy group as a hydrogen bond acceptor

  • The azetidine nitrogen as a hydrogen bond acceptor

  • The carboxylic acid group as both hydrogen bond donor and acceptor

These features collectively create a three-dimensional arrangement that may enable specific interactions with biological targets.

Molecular Modification Opportunities

The structure of 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid presents several sites for potential molecular modification to enhance desired properties:

  • Substitution of the methoxy group with other alkoxy or functional groups

  • Modification of the carboxylic acid to form esters, amides, or other derivatives

  • Introduction of additional substituents on the benzothiazole ring

  • Replacement of the azetidine ring with other heterocyclic systems

These modifications could be explored to optimize biological activity, pharmacokinetic properties, or chemical stability.

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